N-(2-tert-butylcyclohexyl)-2-fluoropyridine-4-carboxamide
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Overview
Description
“N-(2-tert-butylcyclohexyl)-2-chloroacetamide” is a compound that has a similar structure . It has a molecular weight of 231.77 and is a solid at room temperature .
Synthesis Analysis
A method for producing cis-2-tert-butylcyclohexanol involves hydrogenating 2-tert-butylphenol in the presence of a nickel/iron catalyst mixture .Molecular Structure Analysis
The structure of “2-tert-Butylcyclohexanone” has been analyzed . It has a molecular weight of 154.25 .Chemical Reactions Analysis
The effects of two peroxide-based initiators, di (4- tert -butylcyclohexyl)peroxydicarbonate (DPDC) and tert -butyl-peroxybenzoate (TBPB), with different molecular sizes and multi-walled carbon nanotubes (MWCNT) on the cure behavior and kinetics of vinyl ester (VE) resin were investigated .Physical And Chemical Properties Analysis
“N-(2-tert-butylcyclohexyl)-2-chloroacetamide” is a solid at room temperature .Scientific Research Applications
Synthesis and Properties of Polymers
Researchers have explored the synthesis and properties of ortho-linked polyamides and aromatic polyamides derived from compounds similar to N-(2-tert-butylcyclohexyl)-2-fluoropyridine-4-carboxamide. These studies emphasize the creation of noncrystalline polymers that are readily soluble in polar solvents, capable of forming transparent, flexible, and tough films. These polymers exhibit high thermal stability, characterized by high glass transition temperatures and significant resistance to thermal degradation, making them suitable for various advanced material applications (Hsiao, Yang, & Chen, 2000) (Yang, Hsiao, & Yang, 1999).
Medicinal Chemistry Applications
The compound and its derivatives have been researched in the context of medicinal chemistry for their potential as precursors in the synthesis of fluorinated compounds. These fluorinated derivatives are crucial in drug discovery due to the unique properties imparted by the fluorine atom, such as increased stability, bioavailability, and specificity. Research has included the development of PET tracers for neuroimaging, highlighting the compound's utility in synthesizing radioligands for serotonin 5-HT1A receptors, which are relevant for investigating neuropsychiatric disorders (García et al., 2014).
Chemical Synthesis and Reactivity
The reactivity and functionalization of related compounds have been studied extensively, showcasing their versatility in organic synthesis. This includes the development of methodologies for asymmetric synthesis of amines, highlighting the utility of N-protected pyrrolidine derivatives in the synthesis of various fluorinated organic compounds. These compounds serve as valuable synthons in medicinal chemistry, offering pathways to diverse fluorinated derivatives with potential therapeutic applications (Ellman, Owens, & Tang, 2002) (Singh & Umemoto, 2011).
Safety and Hazards
properties
IUPAC Name |
N-(2-tert-butylcyclohexyl)-2-fluoropyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O/c1-16(2,3)12-6-4-5-7-13(12)19-15(20)11-8-9-18-14(17)10-11/h8-10,12-13H,4-7H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPKLIACPHOENE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCCCC1NC(=O)C2=CC(=NC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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